An In-depth Technical Guide to the Structural Properties and Characterization of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl Salicylate
An In-depth Technical Guide to the Structural Properties and Characterization of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl Salicylate
Abstract
This technical guide provides a comprehensive overview of the structural properties and analytical characterization of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl salicylate (CAS No. 32748-59-7).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular architecture, spectroscopic signature, and crystallographic features of this important glycoside. We will explore the key analytical techniques employed for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Furthermore, we will discuss the expected three-dimensional conformation based on X-ray crystallographic data of analogous compounds. Each section is designed to provide not only the technical data but also the underlying scientific principles and practical considerations for these characterization methods.
Introduction: The Significance of a Salicylate Glycoside
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl salicylate is a derivative of salicylic acid, a well-known phenolic compound with a long history of medicinal use. The attachment of a tetra-acetylated glucose moiety to the salicylate backbone significantly alters its physicochemical properties, such as solubility, stability, and bioavailability. This modification can influence its biological activity, making it a compound of interest in medicinal chemistry and drug discovery. The acetyl groups serve as protecting groups in synthesis and can modulate the compound's lipophilicity. Understanding the precise structural features of this molecule is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents.
Molecular Structure and Synthesis
The fundamental structure of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl salicylate consists of a salicylic acid core linked to a fully acetylated β-D-glucopyranose ring via a glycosidic bond.
Molecular Formula: C₂₁H₂₄O₁₂[1]
Molecular Weight: 468.41 g/mol [1]
IUPAC Name: [(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate[1]
A plausible synthetic route for this compound is the Koenigs-Knorr reaction.[2] This method involves the reaction of a glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, with a salt of salicylic acid.
Caption: Synthetic pathway for 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl salicylate.
Spectroscopic Characterization
The structural elucidation of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl salicylate relies heavily on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of the carbohydrate and salicylate moieties.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will exhibit characteristic signals for the protons of the glucopyranosyl ring and the salicylate group. The anomeric proton (H-1) is particularly diagnostic. For a β-anomer, the coupling constant between H-1 and H-2 is typically large (around 7-8 Hz) due to their trans-diaxial relationship.[3]
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constant (J, Hz) |
| Glucopyranosyl Ring | ||
| H-1 (Anomeric) | ~5.0 - 5.5 | d, J ≈ 7-8 |
| H-2, H-3, H-4 | ~4.9 - 5.3 | m |
| H-5 | ~3.8 - 4.2 | m |
| H-6a, H-6b | ~4.0 - 4.3 | m |
| Acetyl Groups | ||
| 4 x CH₃ | ~1.9 - 2.1 | 4 x s |
| Salicylate Ring | ||
| Aromatic Protons | ~6.8 - 8.0 | m |
| Phenolic OH | ~10.0 - 11.0 | s (broad) |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the anomeric carbon (C-1) is indicative of the anomeric configuration.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Glucopyranosyl Ring | |
| C-1 (Anomeric) | ~95 - 105 |
| C-2, C-3, C-4, C-5 | ~68 - 75 |
| C-6 | ~61 - 63 |
| Acetyl Groups | |
| 4 x C=O | ~169 - 171 |
| 4 x CH₃ | ~20 - 21 |
| Salicylate Ring | |
| Aromatic Carbons | ~110 - 160 |
| C=O (Ester) | ~165 - 170 |
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
¹H NMR Acquisition: Obtain a standard one-dimensional ¹H spectrum.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignments.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
3.2.1. Expected Fragmentation Pattern
Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the molecule is expected to form adducts (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns. Key fragmentations include:
-
Glycosidic bond cleavage: Loss of the salicylate moiety.
-
Loss of acetyl groups: Sequential loss of ketene (CH₂=C=O, 42 Da) from the acetylated sugar.[6]
-
Fragmentation of the salicylate ring: Decarboxylation (loss of CO₂, 44 Da).
Caption: Predicted mass spectrometry fragmentation pathways.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as ESI or MALDI.[7]
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct) for collision-induced dissociation (CID) to obtain the fragmentation spectrum.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
3.3.1. Characteristic Absorption Bands
The FT-IR spectrum will show characteristic absorption bands for the various functional groups.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | 3200-3600 (broad) |
| C-H (Aromatic & Aliphatic) | 2850-3100 |
| C=O (Acetyl & Salicylate Ester) | 1730-1760 (strong) |
| C=C (Aromatic) | 1450-1600 |
| C-O (Ester & Ether) | 1000-1300 |
The strong absorption band in the region of 1730-1760 cm⁻¹ is particularly indicative of the multiple acetyl groups present in the molecule.[8]
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[9]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
X-ray Crystallography and Molecular Conformation
The glucopyranosyl ring is expected to adopt a stable chair conformation (⁴C₁).[13] In the β-anomer, all the substituents (the salicylate group at C-1 and the acetyl groups at C-2, C-3, C-4, and the acetoxymethyl group at C-5) are in equatorial positions, minimizing steric hindrance.[13] The orientation of the salicylate ring relative to the glucose unit will be influenced by steric factors and potential weak intramolecular interactions.
Caption: Predicted conformational relationship of the molecular components.
Conclusion
The structural characterization of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl salicylate is a multi-faceted process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy provides the detailed bonding framework and stereochemistry, mass spectrometry confirms the molecular weight and provides fragmentation data for structural confirmation, and FT-IR spectroscopy identifies the key functional groups. While a definitive crystal structure is yet to be published, the molecular conformation can be confidently predicted based on well-established principles of carbohydrate chemistry. This comprehensive structural understanding is the foundation for any further investigation into the biological activity and potential therapeutic applications of this and related salicylate glycosides.
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